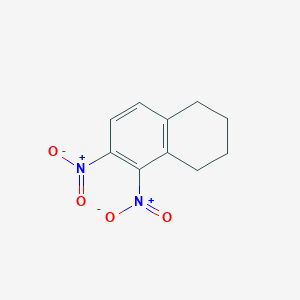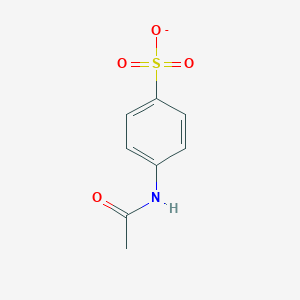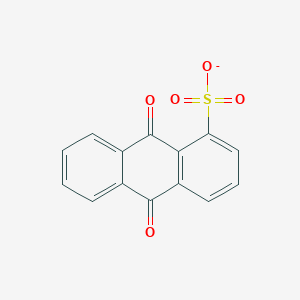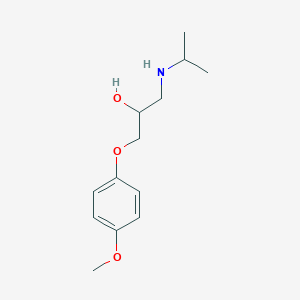![molecular formula C14H14Cl2N2 B253498 N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine](/img/structure/B253498.png)
N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine, commonly known as CPCA, is a chemical compound that has been widely used in scientific research. It belongs to the class of arylalkylamines and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of CPCA involves the inhibition of DAT, which leads to an increase in extracellular dopamine levels. This increase in dopamine levels is thought to be responsible for the antipsychotic and antidepressant effects of CPCA. Additionally, CPCA has been found to inhibit the uptake of other monoamines such as norepinephrine and serotonin, further contributing to its pharmacological effects.
Biochemical and Physiological Effects:
CPCA has been found to have a variety of biochemical and physiological effects. It has been shown to increase extracellular dopamine levels in the striatum, prefrontal cortex, and nucleus accumbens. This increase in dopamine levels is thought to be responsible for the antipsychotic and antidepressant effects of CPCA. Additionally, CPCA has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPCA has several advantages for lab experiments. It is a potent inhibitor of DAT, making it a useful tool for studying the role of dopamine in the brain. Additionally, CPCA has been found to have antipsychotic and antidepressant effects, making it a potential candidate for the treatment of psychiatric disorders. However, there are also limitations to using CPCA in lab experiments. Its effects on other monoamines such as norepinephrine and serotonin may complicate the interpretation of results. Additionally, the potential for off-target effects should be carefully considered.
Direcciones Futuras
For the study of CPCA include the development of more selective DAT inhibitors, exploring its therapeutic potential for psychiatric disorders, and investigating the role of BDNF in its pharmacological effects.
Aplicaciones Científicas De Investigación
CPCA has been widely used in scientific research for its various pharmacological effects. It has been found to be a potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. This makes CPCA a useful tool for studying the role of dopamine in the brain. CPCA has also been found to have antipsychotic and antidepressant effects, making it a potential candidate for the treatment of psychiatric disorders.
Propiedades
Nombre del producto |
N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine |
|---|---|
Fórmula molecular |
C14H14Cl2N2 |
Peso molecular |
281.2 g/mol |
Nombre IUPAC |
N,N//'-bis(3-chlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H14Cl2N2/c15-11-3-1-5-13(9-11)17-7-8-18-14-6-2-4-12(16)10-14/h1-6,9-10,17-18H,7-8H2 |
Clave InChI |
OKPDSJQSGDLGOF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NCCNC2=CC(=CC=C2)Cl |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NCCNC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one](/img/structure/B253416.png)

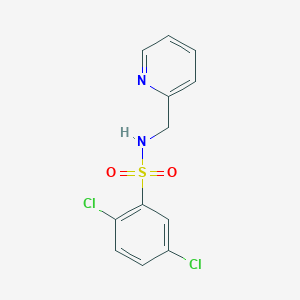
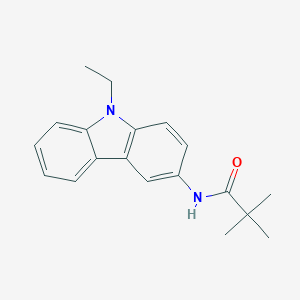


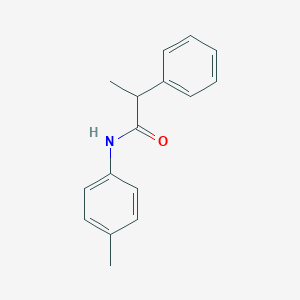

![N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B253438.png)

